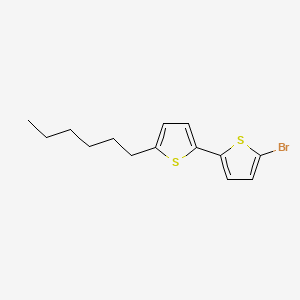

5-Bromo-5'-hexyl-2,2'-bithiophene

Description

Contextual Significance of Bithiophene Scaffolds in Organic Electronics

The 2,2'-bithiophene (B32781) scaffold is a fundamental structural motif in the realm of organic electronics. mdpi.com Thiophene-based oligomers and polymers are among the most extensively studied classes of organic semiconductors due to their excellent charge transport characteristics and environmental stability. The bithiophene unit, consisting of two connected thiophene (B33073) rings, forms an electron-rich aromatic system that facilitates π-electron delocalization along the polymer backbone. ossila.com

This delocalization is the basis for electrical conductivity in these materials. The ability of the bithiophene scaffold to form well-ordered, planar structures through π-π stacking in the solid state is crucial for efficient intermolecular charge hopping, a key mechanism for charge transport in organic field-effect transistors (OFETs). mdpi.comresearchgate.net Furthermore, the electronic properties of the bithiophene core can be readily tuned by introducing various functional groups, allowing for the targeted design of materials for specific applications, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.comrsc.orgnih.gov The inherent stability of the thiophene ring also contributes to the operational lifetime of electronic devices fabricated from these materials.

Strategic Importance of Halogenated and Alkyl-Substituted Bithiophenes as Advanced Building Blocks

The strategic functionalization of bithiophene scaffolds with halogen atoms and alkyl chains is a cornerstone of modern conjugated polymer design. This approach transforms the basic bithiophene unit into an advanced, multifunctional building block.

Halogenation , specifically bromination, is of paramount strategic importance because the bromine atom serves as a highly effective leaving group in various metal-catalyzed cross-coupling reactions. This reactivity is the lynchpin for polymerization, enabling reactions such as Suzuki, Stille, and Sonogashira couplings to link monomer units together and form high molecular weight polymers. researchgate.net The presence of a bromine atom on the bithiophene monomer, as in 5-Bromo-5'-hexyl-2,2'-bithiophene, provides a reactive handle for controlled, step-growth polymerization, allowing for the synthesis of well-defined polymer structures. The type and position of the halogen can also influence the electronic properties and molecular packing of the final material. researchgate.netrsc.org

Alkyl-substitution serves a dual purpose that is critical for the practical application of these materials. Firstly, the attachment of flexible alkyl chains, such as the hexyl group in this compound, significantly enhances the solubility of the monomer and the resulting polymer in common organic solvents. This improved solubility is essential for solution-based processing techniques, such as spin-coating and printing, which are low-cost and scalable methods for fabricating thin-film electronic devices. Secondly, side chains have a substantial impact on the solid-state morphology of the polymer films, affecting molecular packing, crystallinity, and ultimately, charge carrier mobility. acs.org

Table 2: Functional Roles of Substituents in this compound

| Substituent | Position | Primary Function |

|---|---|---|

| Bromo | 5 | Reactive site for polymerization (cross-coupling reactions) |

| Hexyl | 5' | Enhances solubility and influences solid-state morphology acs.org |

Academic Research Imperatives for Investigating this compound

The academic interest in this compound is driven by its status as a model compound for exploring fundamental structure-property relationships in organic semiconducting materials. Research imperatives focus on several key areas:

Controlled Polymer Synthesis: The compound's well-defined structure allows researchers to systematically synthesize a variety of conjugated polymers. By reacting it with different co-monomers, scientists can precisely control the chemical composition and electronic architecture of the resulting polymer chain. This control is crucial for investigating how specific structural modifications affect electronic properties.

Morphology and Performance Correlation: The interplay between the solubilizing hexyl chain and the rigid bithiophene backbone provides a platform to study how molecular design influences thin-film morphology. Researchers investigate how processing conditions can be used to control the self-assembly and crystallinity of polymers derived from this monomer, and how these morphological features correlate with device performance in OFETs and OPVs. acs.org

Development of Novel Materials: this compound is a key precursor in the development of new, high-performance materials. For instance, it is used in the synthesis of low bandgap polymers that can absorb a broader range of the solar spectrum, a critical goal for improving the efficiency of organic solar cells. researchgate.net Research has shown that incorporating this compound into polymer structures can significantly enhance the power conversion efficiencies of photovoltaic devices. rsc.org Its ability to facilitate charge transport makes it a valuable component in creating both p-type (hole-transporting) and, through further modification, n-type (electron-transporting) materials. nih.govbit.edu.cn

The investigation of this compound and its derivatives continues to be a fertile area of research, providing fundamental insights that guide the rational design of the next generation of materials for organic electronics.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-bromohexane (B126081) |

| 2,2'-bithiophene |

| 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene |

| This compound |

| 5-hexyl-2,2'-bithiophene (B61625) |

| N-bromosuccinimide (NBS) |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-(5-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrS2/c1-2-3-4-5-6-11-7-8-12(16-11)13-9-10-14(15)17-13/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMUCNVCVAUOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732852 | |

| Record name | 5-Bromo-5'-hexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655249-04-0 | |

| Record name | 5-Bromo-5'-hexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 655249-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 5 Hexyl 2,2 Bithiophene and Its Functionalized Analogues

Precision Synthesis via Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce a desired substituent. wikipedia.org

In the context of 5-bromo-5'-hexyl-2,2'-bithiophene synthesis, a common approach involves the initial lithiation of 2,2'-bithiophene (B32781). The inherent acidity of the α-protons of the thiophene (B33073) rings allows for selective deprotonation at the 5 and 5' positions. Treatment of 2,2'-bithiophene with one equivalent of n-BuLi can lead to a mixture of mono- and di-lithiated species. To favor mono-lithiation, careful control of stoichiometry and temperature is crucial.

A typical synthetic sequence commences with the alkylation of 2,2'-bithiophene. The bithiophene is first treated with n-BuLi to generate the lithiated intermediate, which is then quenched with 1-bromohexane (B126081) to yield 5-hexyl-2,2'-bithiophene (B61625). Subsequent bromination is achieved by another directed metalation step. The 5-hexyl-2,2'-bithiophene is lithiated with n-BuLi, and the resulting lithiated species is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), to afford the final product, this compound.

| Step | Reagents | Product | Yield |

| Alkylation | 1. n-BuLi 2. 1-Bromohexane | 5-Hexyl-2,2'-bithiophene | 91% |

| Bromination | 1. n-BuLi 2. 1,2-Dibromoethane | This compound | - |

| Table 1: Synthesis of this compound via Directed Metalation. |

Cross-Coupling Reaction Pathways for Bithiophene Formation and Derivatization

Cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. acs.org Several palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis and derivatization of bithiophenes. acs.orgmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki, Kumada-Tamao-Corriu)

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this could involve the coupling of 5-bromo-2-(tributylstannyl)thiophene with 2-bromo-5-hexylthiophene. Alternatively, 5-hexyl-2,2'-bithiophene can be synthesized via Stille coupling and then subsequently brominated. researchgate.net For example, the reaction of 2,5-bis(trimethylstannyl)-3-hexylthiophene with 2,5-dibromo-3,4-dinitrothiophene (B14878) using a palladium catalyst has been reported for polymer synthesis. researchgate.net

Suzuki Coupling: The Suzuki coupling reaction utilizes an organoboron reagent (typically a boronic acid or ester) and an organic halide. nih.govcore.ac.uk This method is often preferred due to the lower toxicity of the boron reagents compared to organostannanes. organic-chemistry.org The synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives has been achieved with good yields through the Suzuki coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids. nih.gov This highlights the utility of Suzuki coupling for introducing aryl groups onto a pre-functionalized thiophene core. The synthesis of 2,5-diaryl-3-hexylthiophenes has also been reported via a double Suzuki cross-coupling reaction of 2,5-dibromo-3-hexylthiophene with arylboronic acids. core.ac.uk

| Catalyst System | Reactants | Product | Yield |

| Pd(PPh₃)₄ / K₃PO₄ | 2,5-Dibromo-3-hexylthiophene, Arylboronic acid | 5-Aryl-2-bromo-3-hexylthiophene | Moderate to Good nih.gov |

| Pd(PPh₃)₄ / K₂CO₃ | 2,5-Dibromo-3-hexylthiophene, Arylboronic acids (2.5 equiv) | 2,5-Diaryl-3-hexylthiophenes | Reasonable core.ac.uk |

| Table 2: Examples of Suzuki Coupling for the Derivatization of Hexyl-Substituted Bromothiophenes. |

Kumada-Tamao-Corriu Coupling: This coupling reaction employs a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. rsc.orggeneseo.edutrdizin.gov.trresearchgate.net It is a powerful method for forming carbon-carbon bonds. acs.org The Kumada-Tamao-Corriu coupling has been used in the polymerization of a cyclobutenedione monomer with a bithiophene unit, demonstrating its applicability in constructing larger conjugated systems. rsc.orggeneseo.edu The reaction of aryl halides with a thienyl Grignard reagent, formed via a bromine-magnesium exchange, can be used to synthesize substituted thiophenes. rsc.org

Regioselective Bromination and Halogen Exchange Strategies

The introduction of bromine at a specific position on the bithiophene ring is crucial. Regioselective bromination can often be achieved by controlling the reaction conditions. For instance, the bromination of 5-hexyl-2,2'-bithiophene with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) can selectively yield this compound. The reaction time is a critical parameter to avoid over-bromination.

Halogen exchange reactions provide another route to introduce bromine. wikipedia.org This typically involves the conversion of an organolithium or organomagnesium compound, generated from a different halide (e.g., an iodide), to the corresponding bromide by quenching with a bromine source.

Thiophene Ring Closure Reactions for Bithiophene Systems (e.g., Fiesselmann Reaction)

Instead of coupling two pre-existing thiophene rings, bithiophene systems can be constructed through ring-closure reactions. The Fiesselmann thiophene synthesis is a notable example, allowing for the formation of substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives. acs.orgnih.govacs.orgwikipedia.orgnih.gov This "ring closure" approach can be more versatile than the "building blocks" approach, as it is less dependent on the availability of pre-functionalized thiophenes. acs.org The Fiesselmann reaction has been successfully applied to the synthesis of various substituted 2,2'-bithiophene and 2,2':5',2''-terthiophene derivatives. acs.orgnih.govacs.org

Advanced Functionalization Reactions (e.g., Vilsmeier-Haack Formylation)

Once the this compound core is assembled, further functionalization can be carried out to introduce other groups. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. uminho.ptijpcbs.comthieme-connect.deorganic-chemistry.orgnih.gov This reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like DMF. thieme-connect.denih.gov Formylation of 5-hexyl-2,2'-bithiophene would introduce an aldehyde group, which can then serve as a versatile handle for a wide range of subsequent transformations. The formylation of thiophene and oligothiophene derivatives is generally achieved either through the Vilsmeier reaction or by metalation followed by quenching with DMF. uminho.pt

Synthesis of Related Hexyl-Substituted and Brominated Bithiophene Precursors for Oligomer/Polymer Construction

The synthesis of this compound is often a stepping stone towards the creation of longer oligomers and polymers for applications in organic electronics. The methodologies described above are directly applicable to the synthesis of various hexyl-substituted and brominated bithiophene precursors. For instance, 2,5-dibromo-3-hexylthiophene is a key monomer for the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a widely studied conducting polymer. newcastle.edu.au The synthesis of this monomer itself can be optimized using techniques like low-pressure flow synthesis. newcastle.edu.au

Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 5 Hexyl 2,2 Bithiophene in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Bromo-5'-hexyl-2,2'-bithiophene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the molecule's connectivity.

In the ¹H NMR spectrum, distinct signals are observed for the protons on the thiophene (B33073) rings and the hexyl chain. The aromatic region typically displays a set of doublets, characteristic of the coupled protons on the bithiophene core. For instance, the thiophene protons often appear in the range of δ 6.66–6.93 ppm, with coupling constants (J) around 3.6–3.7 Hz, which confirms the α,α'-linkage between the thiophene rings. The absence of a singlet around 7.0 ppm is a key indicator that rules out β-bromination. The hexyl chain protons give rise to signals in the aliphatic region, with the triplet corresponding to the terminal methyl group (CH₃) appearing at approximately δ 0.89 ppm and the triplet for the methylene (B1212753) group (CH₂) adjacent to the thiophene ring appearing at around δ 2.77 ppm. The integration of these signals provides a quantitative measure of the number of protons in each environment, further validating the structure.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of their local electronic environment.

Table 1: Typical ¹H NMR and ¹³C NMR Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Thiophene Protons | 6.66 - 6.93 (m) | 124.0 - 142.0 |

| Hexyl Chain (CH₂) | 1.30 - 2.77 (m) | 22.6 - 31.6 |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Mass Confirmation (e.g., GC-MS, MALDI-TOF MS)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS provide a precise determination of the mass-to-charge ratio (m/z) of the molecular ion.

The expected monoisotopic mass of this compound (C₁₄H₁₇BrS₂) is approximately 327.9955 Da. uni.lu In a typical mass spectrum, a prominent peak corresponding to the molecular ion ([M]⁺) would be observed at this m/z value. The presence of bromine is often confirmed by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the cleavage of the hexyl chain or the loss of a bromine atom can lead to characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 329.00278 |

| [M+Na]⁺ | 350.98472 |

Data sourced from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the conjugated bithiophene system. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is a key parameter that provides insight into the extent of conjugation.

For this compound, the UV-Vis spectrum typically exhibits a strong absorption band in the UV region, corresponding to a π→π* transition within the conjugated bithiophene backbone. uzh.chlibretexts.org The position of this band can be influenced by the solvent polarity. uobaghdad.edu.iq For example, a related compound, 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, shows visible absorption bands at 527, 558, and 362 nm in propylene (B89431) carbonate. uobaghdad.edu.iq

Table 3: Typical UV-Vis Absorption Data for Thiophene Derivatives

| Compound Type | Typical λmax (nm) | Transition Type |

|---|

Note: The exact λmax for this compound can vary based on solvent and concentration.

Elemental Analysis for Stoichiometric Verification (CHN Analysis)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements. For this compound, which also contains sulfur and bromine, the analysis would be extended to include these elements.

The experimentally determined percentages of carbon, hydrogen, sulfur, and bromine are compared with the theoretical values calculated from the molecular formula (C₁₄H₁₇BrS₂). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct stoichiometry of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 14 | 168.14 | 51.07% |

| Hydrogen (H) | 1.01 | 17 | 17.17 | 5.21% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 24.26% |

| Sulfur (S) | 32.07 | 2 | 64.14 | 19.48% |

| Total | | | 329.35 | 100.00% |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of this compound. By measuring the current response to a varying potential, CV can determine the oxidation and reduction potentials of the compound. This information is crucial for understanding its electronic structure, particularly the energy levels of the HOMO and LUMO.

The oxidation potential is related to the HOMO energy level, while the reduction potential is related to the LUMO energy level. These parameters are critical for predicting the performance of the material in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), as they determine the efficiency of charge injection and transport.

Chromatographic Methods for Purity and Molecular Weight Distribution (e.g., Gel Permeation Chromatography for oligomeric/polymeric forms)

While this compound is a monomer, chromatographic techniques are vital for assessing its purity. High-Performance Liquid Chromatography (HPLC) is often used to confirm the purity of the synthesized monomer, with a high purity level (e.g., >95%) being desirable for polymerization reactions. calpaclab.com

For the resulting polymeric forms, such as poly(3-hexylthiophene) (P3HT), Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI). The molecular weight of the polymer significantly influences its physical and electronic properties, including its solubility, film-forming ability, and charge carrier mobility. sigmaaldrich.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For this compound, XPS can be used to confirm the presence of bromine and sulfur and to investigate their chemical bonding environments.

The core-level spectra of sulfur (S 2p) and bromine (Br 3d) are of particular interest. The binding energies of these core electrons are sensitive to the local chemical environment. For instance, the S 2p peak for thiophenic sulfur is typically observed at a binding energy of around 164 eV. nih.gov Analysis of these peaks can provide insights into the electronic structure of the molecule and can be used to study changes that occur upon, for example, oxidation or adsorption onto a surface. nih.govresearchgate.net

Table 5: List of Compounds

| Compound Name |

|---|

| This compound |

| 5-hexyl-2,2'-bithiophene (B61625) |

| N-bromosuccinimide |

| 2,2'-bithiophene (B32781) |

| 1-bromohexane (B126081) |

| n-Butyllithium |

| poly(3-hexylthiophene) |

Single Crystal X-ray Diffraction for Solid-State Structural Organization

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise intermolecular interactions derived from such a study cannot be provided at this time.

While single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of molecules in a crystalline solid, its application is contingent on the successful growth of high-quality single crystals suitable for analysis. The absence of this data in the public domain may be due to several factors, including challenges in obtaining such crystals or the proprietary nature of the research.

Further research involving the crystallization and subsequent single-crystal X-ray diffraction analysis of this compound is necessary to determine its precise solid-state structural organization and to create detailed data tables of its crystallographic parameters.

Polymerization and Advanced Materials Applications of 5 Bromo 5 Hexyl 2,2 Bithiophene Derived Monomers and Oligomers

Strategies for Macromolecular Synthesis

The synthesis of high-performance conjugated polymers from 5-Bromo-5'-hexyl-2,2'-bithiophene and related monomers relies on precise control over the polymerization process. Modern synthetic strategies enable the creation of macromolecules with well-defined structures, molecular weights, and electronic properties.

Living Polymerization Techniques (e.g., Anionic Polymerization)

While traditional anionic polymerization is more commonly associated with vinyl monomers, the concept of a "living" polymerization, characterized by the absence of chain-termination and chain-transfer steps, has been extended to the synthesis of conjugated polymers through chain-growth mechanisms. acs.orgumich.edu For thiophene-based monomers, Catalyst-Transfer Polycondensation (CTP) represents a key living, chain-growth method. umich.edu

Kumada Catalyst-Transfer Polycondensation (KCTP) is a prominent example of this approach. umich.eduacs.org This method often employs a nickel catalyst that "walks" along the polymer chain as it grows. The polymerization is initiated from a functionalized surface or an initiator molecule and proceeds as the catalyst inserts monomers one by one. acs.orgnih.gov This mechanism allows for the synthesis of polymers with predictable molecular weights, low dispersity (Đ < 2), and controlled end-groups. umich.edu The living nature of KCTP has enabled the creation of complex polymer architectures, such as block copolymers, which are difficult to achieve through conventional step-growth polymerization. acs.orgacs.org

Transition Metal-Catalyzed Polycondensation (e.g., Stille, Suzuki, Kumada Catalyst-Transfer Polymerization)

Transition metal-catalyzed cross-coupling reactions are the cornerstone for synthesizing polythiophenes and related conjugated polymers from halo-aromatic monomers like this compound.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by a palladium complex. ossila.comresearchgate.net For polymerization, a dibromo-monomer such as 5,5'-dibromo-2,2'-bithiophene (B15582) can be reacted with a bis(trimethylstannyl) comonomer. ossila.comossila.com The versatility of the Stille reaction allows for the incorporation of a wide variety of functional groups, leading to polymers with tailored electronic and physical properties.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron compound (like a boronic acid or ester), is another powerful tool for polymer synthesis, also catalyzed by palladium. ossila.comresearchgate.net It is widely used to produce alternating copolymers, for example, by reacting a dibromo-bithiophene derivative with a diboronic acid ester of another aromatic unit, such as fluorene. researchgate.netnih.gov Suzuki coupling is often favored due to the generally lower toxicity and higher stability of the organoboron reagents compared to organotins. nih.gov

Kumada Catalyst-Transfer Polycondensation (KCTP): As mentioned, KCTP is a specific type of nickel-catalyzed cross-coupling reaction. It typically involves the polymerization of a Grignard-functionalized thiophene (B33073) monomer, such as 2-bromo-5-chloromagnesio-3-alkylthiophene. acs.org This method, also known as Grignard Metathesis (GRIM) polymerization, is particularly effective for creating homopolymers like poly(3-hexylthiophene) (P3HT) with high regioregularity. ethz.chnih.gov The chain-growth mechanism provides excellent control over the polymer's final structure. umich.edu

Table 1: Comparison of Key Polycondensation Methods

| Polymerization Method | Catalyst (Typical) | Monomer 1 Functional Group | Monomer 2 Functional Group | Key Features |

|---|---|---|---|---|

| Stille Coupling | Palladium (e.g., Pd(PPh₃)₄) | Halide (Br, I) | Organotin (e.g., -Sn(CH₃)₃) | Tolerant to many functional groups; uses toxic organotin reagents. |

| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | Halide (Br, I) | Boronic Acid/Ester (-B(OR)₂) | Less toxic byproducts; stable organoboron reagents. |

| Kumada (GRIM/KCTP) | Nickel (e.g., Ni(dppp)Cl₂) | Halide (Br, I) | Grignard Reagent (-MgBr) | Chain-growth mechanism; produces highly regioregular polymers. acs.orgethz.ch |

Control of Regioregularity in Polythiophene-Based Materials

In poly(3-alkylthiophene)s, the sequence in which the monomer units are linked—known as regioregularity—has a profound impact on the material's properties. A high degree of head-to-tail (HT) coupling leads to a more planar polymer backbone, which facilitates intermolecular π-π stacking, enhances crystallinity, and improves charge carrier mobility. ethz.ch

Kumada Catalyst-Transfer Polycondensation (KCTP) is a premier method for achieving high regioregularity (often >98% HT). acs.orgresearchgate.net The mechanism of the nickel catalyst preferentially promotes the desired HT coupling. The choice of monomer is also crucial; for instance, starting with 2-bromo-3-hexyl-5-iodothiophene (B174538) allows for selective oxidative addition at the more reactive carbon-iodine bond, initiating the polymerization in a controlled manner. umich.edunih.govresearchgate.net The McCullough method, another early technique using a metal catalyst, and the GRIM method are also well-established for producing highly regioregular P3HT. ethz.ch This precise structural control is essential for the fabrication of high-performance electronic devices.

Integration into High-Performance Organic Electronic Devices

Polymers derived from this compound are integral to the active layers of various organic electronic devices due to their semiconducting properties and processability.

Organic Field-Effect Transistors (OFETs) and Charge Transport Layers

Organic field-effect transistors (OFETs) are fundamental components of flexible electronics, and the performance of these devices is heavily dependent on the charge transport characteristics of the semiconductor used. Polythiophenes derived from bithiophene units are excellent candidates for the p-channel layer in OFETs. ossila.com

The high regioregularity achievable through methods like KCTP leads to polymers such as P3HT that can self-assemble into well-ordered, fibrillar structures. nih.gov This ordered microstructure is critical for efficient charge transport, enabling high charge carrier mobilities. For instance, a semiconductor (DDFTTF) prepared from a bithiophene building block has demonstrated mobilities as high as 0.39 cm²/Vs with an on/off ratio of 2 x 10⁵. ossila.com The ability to form stable, highly-ordered films makes these materials ideal for use as charge transport layers, facilitating the movement of charge carriers within the device. nih.gov

Table 2: Performance of Selected Bithiophene-Based OFETs

| Polymer/Small Molecule | Mobility (cm²/Vs) | On/Off Ratio | Polymerization/Synthesis Method |

|---|---|---|---|

| DDFTTF | 0.39 | 2 x 10⁵ | Suzuki Coupling ossila.com |

| Regioregular P3HT | ~10⁻² - 10⁻¹ | >10⁶ | KCTP/GRIM acs.orgnih.gov |

| PBTTT | >1 | >10⁶ | Suzuki/Stille Coupling rsc.org |

Organic Photovoltaic (OPV) and Organic Solar Cell (OSC) Active Layers

In the field of organic photovoltaics, the active layer typically consists of a bulk heterojunction (BHJ), which is a blend of an electron-donating polymer and an electron-accepting material. Polymers based on bithiophene are frequently used as the donor component due to their ability to absorb light in the visible spectrum and their suitable energy levels for charge separation. spiedigitallibrary.org

Poly(3-hexylthiophene) (P3HT), which can be synthesized from monomers related to this compound, is one of the most extensively studied donor polymers in OSCs. mdpi.com Its performance is highly sensitive to its molecular weight, regioregularity, and the morphology of the blend. mdpi.comresearchgate.net Copolymers incorporating bithiophene units are also designed to create low band-gap polymers, which can absorb a broader range of the solar spectrum, thereby increasing the short-circuit current (Jsc) of the device. ossila.com For example, the copolymer F8T2 is used as a donor in blends with fullerene derivatives like PCBM. ossila.com While efficiencies have been surpassed by newer materials, P3HT-based systems remain a crucial benchmark for understanding structure-property relationships in organic solar cells.

Table 3: Performance of Selected Bithiophene-Based Organic Solar Cells

| Donor Polymer | Acceptor | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF |

|---|---|---|---|---|---|

| P3HT | PC₆₁BM | ~3-5 | ~0.6 | ~8-10 | ~0.60-0.65 |

| F8T2 | PCBM | ~1.5-2.2 | ~0.9-1.1 | ~3-4 | ~0.50-0.60 |

| Naphthalene-bithiophene copolymer | PC₇₁BM | 0.6 | 0.45 | 2.89 | 0.46 |

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The incorporation of this compound into polymeric and oligomeric structures offers a pathway to novel organic light-emitting diodes (OLEDs) and fluorescent materials. The inherent fluorescence of the bithiophene core, coupled with the ability to tune its electronic properties through substitution, makes it an attractive building block for emissive materials. The bromine atom serves as a reactive site for further functionalization, allowing for the synthesis of a diverse range of materials with tailored emission characteristics.

While specific data on OLEDs employing polymers directly derived from this compound is limited in publicly available research, the principles can be understood from studies on similar poly(fluorene-co-bithiophene) systems. For instance, a copolymer of 9,9-dihexylfluorene (B1587949) and bithiophene has been investigated for its potential in OLED applications. researchgate.net In such copolymers, the bithiophene unit can influence the emission color and efficiency of the device.

Furthermore, novel polycyclic fused amide derivatives have been developed as blue emitters for OLEDs, showcasing the potential of imide-based materials in achieving high-performance devices. nih.gov These materials, when used as emitters, have led to sky-blue OLEDs with high maximum external quantum efficiencies. nih.gov The synthesis of m-terphenyls through ring transformation of 2H-pyran-2-ones has also yielded thermally stable blue fluorescent materials. nih.gov These examples, while not directly employing this compound, highlight the strategies used to design and synthesize fluorescent materials where the bithiophene unit could serve as a core component.

The following table summarizes the performance of an OLED device using a green dopant based on a bithiophene derivative, illustrating the potential of such materials.

| Device Configuration | Emitter (Dopant) | Host | Emission Color | Maximum EQE (%) |

| ITO/NPB (10 nm)/Dopant (30 nm)/Bebq2 (10 nm)/LiF/Al researchgate.net | 2,2-diphenylvinyl end-capped bithiophene with 9-phenylcarbazole | ADN (as a good host) | Green | N/A |

Organic Thermoelectric Materials (OTEs)

Organic thermoelectric (OTE) materials, which can convert heat energy into electrical energy, represent a promising technology for waste heat recovery. The performance of a thermoelectric material is evaluated by its dimensionless figure of merit, ZT, which is directly proportional to the square of the Seebeck coefficient (α), the electrical conductivity (σ), and the absolute temperature (T), and inversely proportional to the thermal conductivity (κ). Polymers derived from this compound are potential candidates for p-type OTE materials due to the established thermoelectric properties of structurally similar poly(3-hexylthiophene) (P3HT).

Research on P3HT provides valuable insights into the factors that would influence the thermoelectric performance of polymers derived from this compound. The electrical conductivity and Seebeck coefficient of P3HT films are strongly dependent on the doping level. aps.org Heavy p-type doping, for instance with PF6- counterions, leads to a significant increase in electrical conductivity, while the Seebeck coefficient decreases. aps.org This trade-off results in an optimal doping range where the thermoelectric power factor (α²σ) is maximized. aps.org

The molecular weight of the polymer also plays a crucial role. Studies on P3HT have shown that the electrical conductivity initially increases with molecular weight before decreasing at very high molecular weights, while the Seebeck coefficient generally decreases. nih.gov This suggests that there is an optimal molecular weight range to achieve the highest power factor. nih.gov

The morphology and crystallinity of the polymer films are also critical. For instance, P3HT nanofiber mats, which exhibit higher crystallinity and carrier mobility compared to non-fibrous films, have been investigated for their thermoelectric properties. osti.gov While the power factor may not be significantly different, the thermal conductivity of the nanofiber mat can be substantially lower, which is beneficial for a higher ZT value. osti.gov Doping of P3HT with 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ) through vapor-phase infiltration has been shown to improve the electrical conductivity and, consequently, the thermoelectric power factor. nih.gov

The table below summarizes the thermoelectric properties of P3HT under different conditions, which can serve as a reference for the expected performance of polymers derived from this compound.

| Polymer | Dopant | Electrical Conductivity (S/cm) | Seebeck Coefficient (μV/K) | Power Factor (μW/mK²) | Reference |

| Regioregular P3HT | PF6- (20-31% doping) | ~1 | ~100 | ~1 | aps.org |

| P3HT (MW = 77 kDa) | LiTFSI/TBP | 0.00655 | 169 | 1.87 | nih.gov |

| P3HT | F4TCNQ (vapor phase) | 48 | 85 | ~35 | nih.gov |

| P3HT Nanofiber Mat | Not specified | Not specified | Not specified | Comparable to film | osti.gov |

Organic Electrochemical Transistors (OECTs)

Organic electrochemical transistors (OECTs) are devices that are particularly well-suited for applications in bioelectronics due to their ability to operate in aqueous environments and their high transconductance. The active material in an OECT must be a mixed ionic-electronic conductor, allowing for both the transport of charge carriers within the material and ion exchange with the surrounding electrolyte. Polymers derived from this compound are promising candidates for the active layer in p-type OECTs.

While direct reports on OECTs based on polymers of this compound are scarce, the extensive research on other thiophene-based polymers provides a strong indication of their potential. The fundamental operation of an OECT relies on the volumetric doping and de-doping of the organic semiconductor channel by ions from the electrolyte upon the application of a gate voltage. researchgate.net This modulation of the charge carrier density in the channel leads to a large change in the drain current, resulting in high transconductance.

The performance of OECTs is highly dependent on the properties of the active material. For instance, the use of a semiconducting two-dimensional polymer as the active layer has been shown to result in OECTs with good hole mobility. nih.gov Blending different n-type conjugated polymers with varying side chains has also been explored as a strategy to enhance OECT performance. chemrxiv.org

The choice of electrolyte also plays a significant role in the device characteristics. For example, in OECTs based on a diketopyrrolopyrrole-dialkoxybithiazole copolymer, the size and hydration of the anions in the electrolyte were found to affect the threshold voltage and transient response. osti.gov

The development of new models for OECT operation continues to refine the understanding of these devices, moving beyond simple drift-only transport models to include diffusion effects, which are particularly important at high ion densities. researchgate.net

| Active Material Type | Key Performance Metric | Value | Reference |

| Semiconducting 2D Polymer (TIIP) | Hole Mobility (μ) | 0.05 cm²/Vs | nih.gov |

| Semiconducting 2D Polymer (TIIP) | µC* Figure of Merit | 1.75 F cm⁻¹ V⁻¹ s⁻¹ | nih.gov |

Design and Synthesis of Conjugated Oligomer and Copolymer Architectures

Donor-Acceptor (D-A) Based Polymer Systems

The synthesis of donor-acceptor (D-A) copolymers is a powerful strategy for tuning the optoelectronic properties of conjugated polymers. By combining electron-donating and electron-accepting monomer units within the same polymer backbone, it is possible to control the intramolecular charge transfer (ICT) characteristics, leading to materials with tailored band gaps, absorption spectra, and charge transport properties. This compound serves as an excellent electron-donating building block for the synthesis of such D-A copolymers.

The bromine atom on the bithiophene unit provides a convenient handle for cross-coupling reactions, such as Suzuki or Stille coupling, allowing for its copolymerization with a variety of electron-accepting comonomers. Examples of D-A copolymers incorporating bithiophene units include those with benzothiadiazole, quinoxaline (B1680401), and thienopyrazine as the acceptor moieties. lookchem.com

A notable example is the synthesis of donor-acceptor rod-coil block copolymers. For instance, a block copolymer comprising poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] as the electron-donating rod segment and a fullerene-containing polymer as the electron-accepting coil segment has been developed. unimelb.edu.auresearchgate.net Such architectures are of interest for applications in organic photovoltaics, where the D-A interface is crucial for charge separation.

The properties of D-A copolymers can be finely tuned by the choice of both the donor and acceptor units. For example, in a series of copolymers with different acceptor units, the optical band gap was found to decrease in the order of quinoxaline > benzothiadiazole > thienopyrazine, which is attributed to the increasing quinoid character in the polymer backbone. lookchem.com

The following table presents examples of D-A copolymers containing bithiophene units and their properties.

| Donor Unit | Acceptor Unit | Polymer Architecture | Key Application | Reference |

| 5-Hexyl-2,2'-bithiophene (B61625) | Perylene diimide (PDI) | Donor-σ-acceptor molecules | Photovoltaic devices | researchgate.net |

| Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] | Fullerene | Rod-coil block copolymer | Organic photovoltaics | unimelb.edu.auresearchgate.net |

| 4H-cyclopenta[2,1-b:3,4-b′]dithiophene | Benzothiadiazole | Random copolymer | Organic photovoltaics | lookchem.com |

| 9-(2-ethylhexyl)carbazole | 5,6-difluorobenzo[c] nih.govunimelb.edu.auresearchgate.netthiadiazole | D-A copolymer | Photonics | nih.gov |

Role of Substituents in Modulating Polymer Properties

Substituents play a critical role in determining the physical and electronic properties of conjugated polymers derived from this compound. The hexyl group and the bromine atom, along with other potential modifications, significantly influence solubility, solid-state packing, and ultimately, the performance of devices fabricated from these materials.

The primary role of the hexyl substituent is to enhance the solubility of the monomer and the resulting polymer in common organic solvents. This improved processability is essential for solution-based fabrication techniques used for thin-film devices. The length and branching of such alkyl side chains can also affect the interchain packing and morphology of the polymer films.

The bromine atom is a key functional group that enables the use of this compound as a versatile building block in polymerization reactions. It serves as a reactive site for various cross-coupling reactions, allowing for the introduction of a wide range of other chemical moieties. This versatility is crucial for the design and synthesis of polymers with tailored properties.

Furthermore, the introduction of other substituents can have a profound impact. For instance, studies on bithiophene diamides with different spacer lengths between the bithiophene core and amide functional groups have shown that these spacers significantly affect the hydrogen bonding and π-stacking interactions in the solid state. nih.gov An ethylene (B1197577) spacer was found to promote the densest packing of the bithiophene cores due to favorable conformation and strong, linear hydrogen bonds. nih.gov This highlights how side-chain engineering can be used to control the supramolecular arrangement and, consequently, the optoelectronic properties of the material. nih.gov

Advanced Conjugated Systems Incorporating Bithiophene Units for Supramolecular Assembly

The ability of conjugated molecules to self-assemble into well-defined supramolecular structures is a key aspect in the development of high-performance organic electronic materials. The incorporation of this compound units into advanced conjugated systems provides a platform for controlling this self-assembly through a combination of π-π stacking, van der Waals interactions, and potentially hydrogen bonding if appropriate functional groups are introduced.

The hexyl side chains on the bithiophene units play a significant role in guiding the self-assembly process. These flexible alkyl chains can influence the intermolecular spacing and the degree of order in the solid state. The planarity of the bithiophene core promotes π-π stacking, leading to the formation of ordered domains that are crucial for efficient charge transport.

Hydrogen bonding is a powerful tool for directing supramolecular assembly. In a study of bithiophene diamides, the introduction of amide groups in the side chains led to the formation of one-dimensional arrays through N-H···O=C hydrogen bonds. nih.gov This, in conjunction with π-π interactions, resulted in densely packed structures with enhanced electronic communication between the bithiophene cores. nih.gov The interplay between these non-covalent interactions can be finely tuned by modifying the length and nature of the spacer connecting the functional group to the conjugated core. nih.gov

The self-organization of donor-acceptor molecules containing 5'-hexyl-2,2'-bithiophene units has also been investigated. researchgate.net In these systems, the aggregation-induced crystallization of the bithiophene moieties can lead to the formation of distinct electron and hole transport channels, which is beneficial for applications in photovoltaic devices. researchgate.net

The on-surface synthesis of macrocycles containing thiophene units represents another advanced approach to creating well-defined conjugated systems. mdpi.com This technique allows for the construction of nanostructures with atomic precision, where the cyclic topology can impart unique physicochemical and optoelectronic properties compared to their linear counterparts. mdpi.com

| Supramolecular System | Driving Force for Assembly | Resulting Structure | Potential Application | Reference |

| Bithiophene diamides | Hydrogen bonding, π-π stacking | Densely packed 1D arrays | Organic electronics | nih.gov |

| Donor-σ-acceptor molecules with hexyl-bithiophene | Aggregation-induced crystallization | Independent donor and acceptor domains | Photovoltaic devices | researchgate.net |

| Thiophene-containing macrocycles | Covalent bond formation on a surface | Defined nanostructures | Organic electronics, solar cells | mdpi.com |

Hybrid Organic Systems

The development of hybrid organic systems, which combine electron-donating and electron-accepting moieties within a single molecular framework, is a key strategy for creating materials with unique photophysical and electrochemical properties. The 5-hexyl-2,2'-bithiophene unit, readily accessible from its brominated precursor, is an excellent electron-donating segment for the construction of such donor-acceptor (D-A) copolymers.

Bithiophene-Bipyridine Conjugates:

The incorporation of electron-deficient bipyridine units into a polymer backbone with 5-hexyl-2,2'-bithiophene can lead to materials with applications in organic electronics. While specific studies on copolymers derived directly from this compound and bipyridine are not extensively documented, research on analogous systems provides valuable insights. For instance, alternating copolymers of bithiophene and bipyridine have been synthesized and their electrochemical properties investigated. These polymers often exhibit both p-type (hole-transporting) and n-type (electron-transporting) behavior, making them suitable for various electronic devices. The nitrogen atoms in the bipyridine unit can also be utilized for post-polymerization modification or for sensing applications through metal coordination.

Bithiophene-Oxadiazole Conjugates:

Oxadiazole moieties are well-known for their electron-withdrawing nature and are frequently incorporated into conjugated polymers to enhance their electron affinity and improve their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of copolymers containing 5-hexyl-2,2'-bithiophene and oxadiazole units can be achieved through various cross-coupling reactions.

A study on poly(3-hexylthiophene)-based copolymers with pendant 1,3,4-oxadiazole (B1194373) moieties demonstrated that the introduction of these electron-accepting side chains leads to a quenching of photoluminescence and an enhancement in the photocurrent of photovoltaic devices. nycu.edu.tw This suggests that incorporating oxadiazole units, even on the side chain, can effectively facilitate charge separation and transport. In alternating copolymers where the oxadiazole unit is in the main chain with hexybithiophene, a significant tuning of the electronic properties is expected. Research on donor-acceptor-donor structures composed of oligothiophene segments and mono- or bi-(1,3,4-oxadiazole) units has shown that the redox potentials and luminescence can be systematically tailored by adjusting the donor-to-acceptor ratio and the length of the thiophene segments. rsc.org These findings underscore the potential of creating bespoke materials by copolymerizing 5-hexyl-2,2'-bithiophene with oxadiazole-containing monomers.

| Property | P3HT (self-made) | P05 | P10 | P20 |

| HOMO (eV) | -4.95 | -5.02 | -5.05 | -5.11 |

| LUMO (eV) | -2.91 | -2.99 | -3.03 | -3.09 |

| Electrochemical Band Gap (eV) | 2.04 | 2.03 | 2.02 | 2.02 |

| Data sourced from a study on poly(3-hexylthiophene)-based copolymers with pendant 1,3,4-oxadiazole moieties. P05, P10, and P20 represent copolymers with 5%, 10%, and 20% of the oxadiazole-containing monomer, respectively. nycu.edu.tw |

Bithiophene-Tetrazine Conjugates:

Tetrazine units are exceptionally strong electron acceptors, and their incorporation into conjugated polymers can lead to materials with very low LUMO energy levels, which is advantageous for n-type organic field-effect transistors (OFETs) and as electron acceptors in all-polymer solar cells. The synthesis of copolymers from 5-hexyl-2,2'-bithiophene and tetrazine derivatives can be accomplished via palladium-catalyzed cross-coupling reactions.

For example, the reaction of 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220) with a brominated tetrazine derivative can yield high molecular weight copolymers. ossila.com Studies on copolymers of bithiophene and tetrazine have demonstrated that these materials can exhibit high electron mobility. The strong electron-withdrawing nature of the tetrazine unit significantly influences the optical and electronic properties of the resulting polymer, often leading to a red-shifted absorption spectrum and a narrow bandgap. The development of such polymers from 5-hexyl-2,2'-bithiophene holds promise for high-performance organic electronic devices.

Exploration of Non-Covalent Interactions and Self-Organization in Solid State

The performance of organic electronic devices is not solely determined by the molecular structure of the active material but is also critically dependent on the organization of the molecules in the solid state. Non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonding, play a crucial role in directing the self-assembly and crystal packing of conjugated polymers and oligomers derived from this compound.

Studies on oligothiophenes with and without hexyl side chains have revealed significant differences in their crystal packing. uky.edursc.orgresearchgate.net The presence of hexyl groups can induce a change in the conformation of the thiophene rings from the more common anti conformation to a syn conformation, which in turn affects the intermolecular interactions and charge transport properties. uky.edursc.org Theoretical calculations have shown that the orientation of the molecules induced by the alkyl side chains can lead to an order of magnitude enhancement in hole mobility. uky.edursc.org

The morphology of thin films of these materials can be further manipulated by processing conditions such as solvent choice, annealing temperature, and deposition technique. bohrium.comuni-bayreuth.de For instance, the use of high-boiling point solvents or solvent vapor annealing can promote the formation of more ordered, crystalline domains within the polymer film, leading to improved device performance. bohrium.com The self-assembly of these polymers can lead to the formation of various nanostructures, including nanofibers and nanocrystals, which have a direct impact on the electronic properties of the material. bohrium.comelsevierpure.com

The supramolecular assembly of thiophene-based copolymers can also be guided by more specific interactions like hydrogen bonding and dipole-dipole interactions, especially when functional groups capable of such interactions are incorporated into the polymer structure. rsc.org This allows for a higher degree of control over the self-organization process, enabling the formation of complex hierarchical structures. rsc.org Understanding and controlling these non-covalent interactions and the resulting solid-state morphology are paramount for the rational design of next-generation organic electronic materials based on 5-hexyl-2,2'-bithiophene.

| Parameter | P3BT-23 | P3HT-39 | P3OT-72 |

| Crystalline Melting Temperature (Tm, °C) | ~220 | ~235 | ~200 |

| Enthalpy of Fusion (ΔHf, J/g) | 25.2 | 16.4 | 19.7 |

| Degree of Crystallinity (%) | - | 16.6 | 25.6 |

| Data for poly(3-butylthiophene) (P3BT), poly(3-hexylthiophene) (P3HT), and poly(3-octylthiophene) (P3OT) with varying molecular weights, highlighting the influence of alkyl side chain length on thermal properties and crystallinity. mdpi.com |

Prospective Research Directions and Innovative Applications in Materials Science

Future Frontiers in Synthetic Methodology for Bithiophene-Derived Precursors

The synthesis of bi- and terthiophenes has traditionally relied on transition metal-catalyzed cross-coupling reactions like Stille and Suzuki couplings. acs.org While effective, these "building block" approaches are often limited by the availability of starting materials and may require the use of toxic organostannane reagents at low temperatures. acs.org Future research is pivoting towards more efficient, versatile, and sustainable synthetic strategies.

A promising frontier is the "ring closure" approach, such as the Fiesselmann reaction, which allows for the construction of the thiophene (B33073) ring itself, offering a more flexible route to complex derivatives. acs.org This method facilitates the creation of substituted 2,2′-bithiophene and 2,2′:5′,2″-terthiophene carboxylic acids and esters in good yields from commercial reagents in fewer steps. acs.org

Furthermore, researchers are developing novel catalytic systems and cascade reactions to streamline synthesis. nih.gov Modern strategies include using gaseous reagents like acetylene (B1199291) and butadiyne, which are readily available industrial side-products, to construct diverse bithiophene derivatives through coupling, cycloaddition, and isomerization reactions. nih.gov For instance, an efficient method for the homocoupling of 5-ethynyl-2,2'-bithiophene (B3059511) has been developed using a CuI/[PdCl₂(PPh₃)₂] catalyst, achieving a 97% isolated yield. nih.gov Another innovative direction is on-surface synthesis, which enables the precise construction of organometallic macrocycles from thiophene-based precursors, offering unparalleled control over the final nanostructure. mdpi.com

Rational Design Principles for Tailoring Optoelectronic Performance

A core principle in the field of organic electronics is that minor modifications to molecular structure can lead to dramatic changes in material function. rsc.org For bithiophene-based materials, this provides a powerful toolkit for tailoring optoelectronic properties for specific applications.

The electronic characteristics are primarily governed by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These can be precisely tuned by introducing various substituents. A computational study on 2,2'-bithiophene (B32781) found that diethylamino and phenyl substituents caused the greatest decrease in excitation energy, which is crucial for applications like organic photovoltaics (OPVs). whiterose.ac.uk The insertion of 3,4-ethylenedioxythiophene (B145204) (EDOT) groups into an oligothiophene chain is another effective strategy; it lowers the first oxidation potential and can induce a self-rigidification of the conjugated system, which influences performance. nih.gov

Fluorination is another key design strategy. Introducing fluorine atoms to the bithiophene backbone can significantly lower the HOMO energy level, which is desirable for stability in many devices. researchgate.net For example, a homopolymer based on a fluorinated head-to-head dialkoxybithiophene (PBTfOR) exhibited a HOMO level of -4.98 eV, much lower than its non-fluorinated counterpart's -4.54 eV, and achieved a remarkable hole mobility of 0.57 cm² V⁻¹ s⁻¹. researchgate.net

The nature and length of alkyl side chains also play a vital role, influencing not only solubility but also the molecular packing in the solid state, which is critical for efficient charge transport. mdpi.comnih.gov Similarly, the architecture of copolymers can dictate their fundamental properties. In bithiophene-imide (BTI) based polymers, increasing the conjugation length of the donor comonomer from monothiophene to tetrathiophene systematically decreased electron transport while increasing hole transport capacity. acs.org

| Structural Modification | Effect | Impact on Properties | Example Compound Class |

|---|---|---|---|

| Substituent Addition (e.g., -NH₂, -Ph) | Alters electron density of the π-system. | Tunes HOMO/LUMO levels and excitation energy. whiterose.ac.uk | Substituted 2,2'-bithiophenes |

| Fluorination | Lowers HOMO/LUMO energy levels due to high electronegativity. | Improves ambient stability and can enhance charge mobility. researchgate.net | Fluorinated Bithiophene Imides (s-FBTI2) |

| Inclusion of EDOT units | Lowers oxidation potential and can planarize the backbone. | Reduces bandgap and enhances charge transport. nih.gov | Hybrid Thiophene-EDOT Oligomers |

| Varying Alkyl Chain Length | Affects solubility and solid-state morphology. | Influences processability and intermolecular π-π stacking. nih.gov | BTI-based Self-Assembled Monolayers |

| Copolymer Donor Unit Length | Changes the donor-acceptor character of the polymer. | Switches charge carrier polarity (e.g., from n-type to p-type). acs.org | Bithiophene-Imide Copolymers |

Advanced Computational Screening and Predictive Modeling for Novel Derivatives

The synthesis and characterization of new materials is a laborious and expensive process. Advanced computational methods offer a powerful alternative by enabling the prediction of material properties in silico, thereby accelerating the discovery of novel, high-performance bithiophene derivatives. rsc.org

Computational frameworks, often built on Density Functional Theory (DFT), can accurately calculate the ground and excited state geometries of bithiophene molecules. whiterose.ac.uk These calculations yield crucial electronic parameters such as HOMO/LUMO energies, which determine the viability of a material for a given electronic application. whiterose.ac.uk For instance, a computational study of substituted 2,2'-bithiophenes was able to analyze the effect of various substituents on bond lengths, dihedral angles, and adiabatic excitation energies, identifying promising candidates for organic solar cells before their synthesis. whiterose.ac.uk

These predictive models can also extrapolate the properties of long-chain polymers from calculations performed on shorter oligomers, providing insight into the characteristics of bulk materials. whiterose.ac.uk High-throughput virtual screening is a particularly impactful application of this approach. By computationally evaluating thousands of potential ternary-phase spinel oxides, researchers were able to identify 33 promising candidates for oxygen evolution reaction (OER) catalysts, one of which was subsequently synthesized and confirmed to be competitive with benchmark materials. rsc.org A similar methodology can be applied to screen vast chemical libraries of virtual bithiophene derivatives to identify candidates with optimized electronic properties for applications ranging from transistors to sensors. nih.gov

Expanding the Scope of Bithiophene-Based Materials in Next-Generation Devices

While bithiophene derivatives are mainstays in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), ongoing research is expanding their application to a diverse range of next-generation devices. acs.orgrsc.org The chemical tunability and unique properties of these materials make them ideal candidates for solving challenges in energy, healthcare, and electronics. nih.govnih.gov

Bioelectronics : Poly(3-hexylthiophene) (P3HT), a well-known polymer derived from a thiophene precursor, is gaining significant attention in bioelectronics. nih.govnih.gov Its biocompatibility, intrinsic optical properties, and conductivity make it suitable for fabricating smart materials that can interface with biological systems. nih.gov Future applications include phototransducers for modulating cell fate, biosensors like organic electrochemical transistors (OECTs), and components for tissue engineering. nih.gov

Energy Storage and Conversion : P3HT is also being explored as a functional component in energy storage devices. When mixed with carbon nanotubes, it can serve as a conductive binder and protective coating for cathode materials like LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) in lithium-ion batteries. researchgate.netosti.gov This P3HT-CNT coating suppresses electrolyte breakdown and improves cycling stability at high power densities. researchgate.netosti.gov In another energy application, P3HT-based materials are being investigated for thermoelectric devices, which can generate electricity from waste heat. researchgate.net

Advanced Photovoltaics and Detectors : Bithiophene-based materials continue to push the boundaries of solar energy. Bithiophene-imide (BTI) molecules have been used to create self-assembled monolayers (SAMs) on NiOₓ films, significantly improving the performance and long-term stability of tin perovskite solar cells. nih.gov In a ternary organic solar cell, a new polymer donor featuring a BTI unit helped achieve a power conversion efficiency of over 20.5%. rsc.org Beyond photovoltaics, polymers like F8T2, synthesized from 5,5'-Dibromo-2,2'-bithiophene (B15582), are used in photodetectors with high external quantum efficiency. ossila.com

| Next-Generation Application | Key Bithiophene Material Property | Device/System |

|---|---|---|

| Bioelectronics | Biocompatibility, conductivity, optical activity. nih.govnih.gov | Organic Electrochemical Transistors (OECTs), Cell Scaffolds, Phototransducers. nih.gov |

| Thermoelectrics | Electrical conductivity, tunable morphology. researchgate.net | Waste heat recovery modules. researchgate.net |

| Energy Storage | Electrochemical stability, ionic/electronic conductivity. researchgate.netosti.gov | Protective coatings and binders for Li-ion battery cathodes. researchgate.netosti.gov |

| Perovskite Solar Cells | Tunable energy levels, defect passivation, hydrophobicity. nih.gov | Hole-Transport Layers (HTLs), Self-Assembled Monolayers (SAMs). nih.gov |

| High-Efficiency Organic Solar Cells | Strong dipole moments, favorable miscibility, refined phase morphology. rsc.org | Ternary Organic Solar Cells (TOSCs). rsc.org |

| Photodetectors & Sensors | High charge carrier mobility, environmental stability. ossila.com | UV Photodetectors, Chemical Sensors. ossila.com |

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Bromo-5'-hexyl-2,2'-bithiophene?

The synthesis involves bromination of 5-hexyl-2,2'-bithiophene using N-bromosuccinimide (NBS) in DMF under light-free conditions. Critical parameters include:

- Reaction time : Over-bromination may occur with prolonged stirring. reports a 53% yield after 1 hour .

- Solvent choice : DMF is preferred due to its polarity, which stabilizes the bromination transition state.

- Purification : Column chromatography (hexane eluent) is essential to isolate the product from unreacted starting material or di-brominated byproducts.

- Temperature : Room-temperature reactions minimize side reactions compared to heated conditions.

Q. How can NMR spectroscopy confirm the regioselectivity of bromination in this compound?

The ^1H NMR spectrum () shows distinct doublets for thiophene protons (δ 6.93–6.66 ppm), with coupling constants (J = 3.6–3.7 Hz) confirming α,α’-linkage. The absence of a singlet at ~7.0 ppm rules out β-bromination. Integration ratios for the hexyl chain (δ 2.77 ppm, t, 2H; δ 0.89 ppm, t, 3H) further validate the structure . Comparative analysis with non-brominated analogs (e.g., 5-hexyl-2,2'-bithiophene in ) highlights deshielding of adjacent protons due to bromine’s electron-withdrawing effect.

Q. Why is the bromine substituent critical for downstream functionalization in conjugated polymer synthesis?

The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira). For example, describes its use in N-functionalization of sulfoximines via copper-catalyzed coupling . Similarly, highlights its role in Takahashi reactions to synthesize quinoidal bithiophene dyes . The hexyl chain enhances solubility in organic solvents, facilitating purification and polymerization.

Advanced Research Questions

Q. How do conformational dynamics of 2,2'-bithiophene derivatives influence their electronic properties?

The anti-gauche and syn-gauche conformers of 2,2'-bithiophene ( ) exhibit distinct π-conjugation and dipole moments. Planar anti-conformers (dominant in solid state) enable extended charge delocalization, critical for high carrier mobility in organic semiconductors. Computational studies ( ) reveal that a 79–97° dihedral angle between thiophene rings reduces bandgap by ~0.5 eV compared to orthogonal conformers . For 5-Bromo-5'-hexyl derivatives, steric effects from the hexyl chain may subtly alter torsion angles, impacting HOMO-LUMO levels.

Q. What methodologies resolve contradictions in reactivity during cross-coupling reactions involving this compound?

Discrepancies in coupling efficiency (e.g., Sonogashira vs. Suzuki) arise from:

- Catalyst selection : Pd(PPh₃)₄/CuI systems () favor Sonogashira couplings with trimethylsilylacetylene, yielding 62% product .

- Substrate steric effects : The hexyl chain may hinder transmetalation in Suzuki reactions, requiring bulkier ligands (e.g., SPhos) to enhance yields.

- Competitive side reactions : Bromine displacement by nucleophiles (e.g., in polar aprotic solvents) can be mitigated using non-coordinating solvents like toluene.

Q. How do DFT studies guide the design of this compound-based materials?

- Charge delocalization : Enhanced conjugation in planar conformers lowers reorganization energy, improving charge transport in organic field-effect transistors (OFETs).

- Reactivity hotspots : The bromine atom’s electron-withdrawing nature activates the C5 position for electrophilic substitution, as shown in Vilsmeier formylation () .

- Nonlinear optical (NLO) properties : Anti-gauche conformers exhibit higher first-order hyperpolarizabilities (β ≈ 15 × 10⁻³⁰ esu) due to asymmetric charge distribution .

Q. What strategies improve the stability of this compound in ambient conditions?

- Light sensitivity : Brominated thiophenes degrade under UV light; storage in amber vials or under nitrogen is recommended () .

- Moisture avoidance : Hygroscopic DMF residues can hydrolyze the hexyl chain; thorough drying (MgSO₄) post-synthesis is critical.

- Thermal stability : Differential scanning calorimetry (DSC) of analogous compounds () shows decomposition above 200°C, suggesting processing below this threshold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.